ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
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Overview
Description
ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE, often involves multi-step reactions. One common method is the Gewald synthesis, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions typically include the use of solvents like ethanol or methanol and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of thiophene derivatives may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include organic solvents like dichloromethane, acetonitrile, and dimethyl sulfoxide (DMSO). Reaction conditions often involve controlled temperatures, typically ranging from -78°C to room temperature, and inert atmospheres using nitrogen or argon gas .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or thioethers .
Scientific Research Applications
ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity . In cancer cells, it may interfere with cell division and induce apoptosis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: This compound shares a similar thiophene core but differs in its substituents.
Ethyl 2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Another thiophene derivative with different functional groups.
Uniqueness
ETHYL 2-({[2-(4-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its complex structure, which includes a quinoline moiety and a hexahydrocycloocta[b]thiophene ring.
Properties
Molecular Formula |
C30H30N2O3S |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 2-[[2-(4-methylphenyl)quinoline-4-carbonyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H30N2O3S/c1-3-35-30(34)27-22-11-6-4-5-7-13-26(22)36-29(27)32-28(33)23-18-25(20-16-14-19(2)15-17-20)31-24-12-9-8-10-21(23)24/h8-10,12,14-18H,3-7,11,13H2,1-2H3,(H,32,33) |
InChI Key |
XSCFEBFMYIQZPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(C=C5)C |
Origin of Product |
United States |
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